Rolofylline metabolite M1-cis

Description

Contextualization of Rolofylline (B1679515) Metabolite M1-cis within Adenosine (B11128) Receptor Antagonist Pharmacology

Rolofylline metabolite M1-cis is a biologically active metabolite of Rolofylline. researchgate.netnih.gov The parent compound, Rolofylline, is a selective adenosine A1 receptor antagonist. researchgate.net The primary metabolism of Rolofylline is carried out by the cytochrome P450 enzyme CYP3A4, which leads to the formation of two key active metabolites: M1-trans and M1-cis. nih.gov

A notable aspect of Rolofylline's metabolism is the stereochemical interconversion between its M1-trans and M1-cis metabolites. nih.gov In humans, the conversion of the M1-trans isomer to the M1-cis isomer is reported to be faster than the reverse reaction. nih.gov This dynamic metabolic process underscores the importance of studying each metabolite individually to fully comprehend the pharmacokinetics and pharmacodynamics of Rolofylline.

Significance of Metabolite Research in Understanding Overall Pharmacological Activity

Investigating the pharmacological profile of individual metabolites such as Rolofylline metabolite M1-cis is crucial for several reasons:

Pharmacokinetic Variability: The formation and clearance of metabolites can vary between individuals due to genetic polymorphisms in drug-metabolizing enzymes, drug-drug interactions, or physiological conditions. Studying the pharmacokinetics of metabolites helps in understanding this variability and its clinical implications.

Development of Pharmacokinetic/Pharmacodynamic Models: A simultaneous pharmacokinetic model for Rolofylline and its M1-trans and M1-cis metabolites has been developed. nih.gov Such models are invaluable tools in drug development, as they help in simulating different dosing scenarios and predicting the exposure to both the parent drug and its active metabolites. nih.gov

The research into Rolofylline metabolite M1-cis exemplifies the necessity of looking beyond the parent compound to fully appreciate the complexity of drug action.

Detailed Research Findings

While specific quantitative binding affinity data for Rolofylline metabolite M1-cis at the adenosine A1 receptor is not widely available in published literature, the available information consistently points to its significant pharmacological activity.

Receptor Binding Affinity

| Compound | Receptor | Species | Binding Affinity (Ki) |

| Rolofylline | Adenosine A1 | Rat | 0.19 nM |

| Rolofylline Metabolite M1-cis | Adenosine A1 | Human | Similar to Rolofylline (Specific value not publicly available) |

Data sourced from multiple studies. nih.govtocris.com

Pharmacological and Metabolic Characteristics

| Characteristic | Description |

| Metabolic Pathway | Formed from Rolofylline primarily via CYP3A4-mediated oxidation. nih.gov |

| Pharmacological Activity | Acts as an antagonist at the adenosine A1 receptor. nih.gov |

| In Vivo Effects (Rat) | Intravenous administration demonstrated diuretic and natriuretic effects similar to Rolofylline. nih.gov |

| Stereochemistry | Undergoes stereochemical interconversion with the M1-trans metabolite. nih.gov |

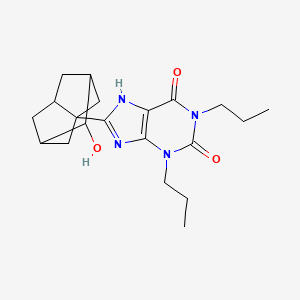

Structure

3D Structure

Properties

CAS No. |

160943-06-6; 161167-65-3 |

|---|---|

Molecular Formula |

C20H28N4O3 |

Molecular Weight |

372.469 |

IUPAC Name |

8-(9-hydroxy-3-tricyclo[3.3.1.03,7]nonanyl)-1,3-dipropyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C20H28N4O3/c1-3-5-23-16-14(17(26)24(6-4-2)19(23)27)21-18(22-16)20-9-11-7-13(20)8-12(10-20)15(11)25/h11-13,15,25H,3-10H2,1-2H3,(H,21,22) |

InChI Key |

RQXXBTUEEJCGNQ-UHFFFAOYSA-N |

SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC3CC(C4)C5O |

solubility |

not available |

Origin of Product |

United States |

Metabolism and Biotransformation Pathways of Rolofylline to M1 Cis

Enzymatic Formation of M1-cis from Rolofylline (B1679515)

The initial step in the metabolism of rolofylline involves its conversion into the M1-cis metabolite through enzymatic processes. This transformation is a critical determinant of the compound's pharmacokinetic profile.

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I metabolism of a vast array of xenobiotics, including many pharmaceutical compounds. mdpi.commdpi.com These enzymes, primarily located in the liver, catalyze various oxidative reactions that typically render substances more water-soluble, facilitating their subsequent elimination. nih.govyoutube.com In the case of rolofylline, its elimination is driven principally by oxidative metabolism, which leads to the formation of the M1-cis and M1-trans metabolites. nih.gov The conversion process is a key example of CYP-mediated biotransformation. nih.gov

Table 1: Key Enzyme in the Formation of Rolofylline Metabolites

| Parent Compound | Enzyme | Metabolic Process | Resulting Metabolites |

| Rolofylline | Cytochrome P450 3A4 (CYP3A4) | Oxidation | M1-cis, M1-trans |

Stereochemical Interconversion Dynamics Between M1-trans and M1-cis Metabolites

Following their formation from rolofylline, the M1-trans and M1-cis metabolites are not static entities but can undergo conversion from one stereoisomeric form to the other.

Studies have indicated a notable difference in the rates of interconversion between the two stereoisomers. The conversion of the M1-trans metabolite to the M1-cis metabolite occurs at a faster rate than the reverse reaction (M1-cis to M1-trans) in humans. nih.gov This differential rate influences the relative plasma concentrations of the two metabolites over time following the administration of rolofylline.

Subsequent Metabolism and Elimination Pathways of M1-cis

Once formed, the M1-cis metabolite undergoes further metabolic processes leading to its eventual elimination from the body. Like its parent compound, M1-cis is cleared primarily through metabolism rather than direct excretion. nih.gov The primary route for the elimination of the M1-cis metabolite is glucuronidation, a Phase II metabolic reaction. nih.gov This process involves the conjugation of the metabolite with glucuronic acid, which significantly increases its water solubility and facilitates its excretion. M1-cis is not significantly excreted in its unchanged form in urine. nih.gov While glucuronidation is the main pathway, it is recognized that other routes of elimination are active for rolofylline metabolites in vivo, though they may not all be explicitly captured in all pharmacokinetic models. nih.gov

Table 2: Metabolism and Elimination of M1-cis

| Metabolite | Primary Metabolic Pathway | Process Type | Elimination Characteristics |

| M1-cis | Glucuronidation | Phase II Metabolism | Not significantly excreted unchanged in urine. nih.gov |

Oxidative Metabolism of M1-cis

The M1-cis metabolite of rolofylline is subject to phase I oxidative metabolism, a common pathway for the biotransformation of xenobiotics. This process generally introduces or exposes functional groups on the molecule, preparing it for subsequent phase II conjugation reactions. While it is established that oxidation is a key elimination pathway for M1-cis, specific in-vitro studies detailing the precise cytochrome P450 (CYP) isoforms responsible for this oxidation are not extensively available in the public domain. nih.gov

Typically, oxidative metabolism of drug metabolites is investigated using in vitro systems such as human liver microsomes, which contain a rich complement of CYP enzymes. Such studies would identify the specific CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) that catalyze the oxidation of M1-cis and characterize the resulting oxidative metabolites.

Table 1: Investigational Approach to Identify Enzymes in Oxidative Metabolism of M1-cis

| Experimental System | Purpose | Potential Findings |

| Human Liver Microsomes | To identify the primary CYP enzymes involved in M1-cis oxidation. | Identification of specific CYP isoforms responsible for metabolism. |

| Recombinant Human CYP Enzymes | To confirm the role of specific CYP isoforms identified in microsomal studies. | Confirmation of the catalytic activity of individual CYP enzymes towards M1-cis. |

| Chemical Inhibition Studies | To assess the contribution of different CYP families to M1-cis metabolism. | Determination of the relative importance of various CYP enzyme families. |

Glucuronidation of M1-cis

In addition to oxidation, M1-cis undergoes phase II metabolism through glucuronidation. nih.gov This process involves the conjugation of the M1-cis metabolite with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Glucuronidation significantly increases the water solubility of the metabolite, facilitating its excretion from the body, primarily via bile or urine.

Table 2: Investigational Approach for Characterizing Glucuronidation of M1-cis

| Experimental System | Purpose | Potential Findings |

| Human Liver and Kidney Microsomes | To determine the potential for glucuronidation in key metabolic organs. | Measurement of the rate of M1-cis glucuronide formation. |

| Recombinant Human UGT Enzymes | To identify the specific UGT isoforms responsible for M1-cis conjugation. | Pinpointing of specific UGTs (e.g., UGT1A1, UGT2B7) that metabolize M1-cis. |

| Kinetic Analysis | To determine the efficiency of the glucuronidation reaction. | Calculation of kinetic parameters such as Km and Vmax for the involved UGT isoforms. |

Pharmacological Characterization and Receptor Interactions of M1 Cis Preclinical and in Vitro Studies

Adenosine (B11128) A1 Receptor Antagonist Activity of M1-cis

The primary mechanism of action of M1-cis, mirroring its parent compound Rolofylline (B1679515), is the antagonism of the adenosine A1 receptor. nih.gov This has been characterized through in vitro studies assessing its binding affinity and potency.

In vitro studies utilizing Chinese Hamster Ovary (CHO) cells expressing human adenosine A1 receptors have been conducted to determine the binding affinity of M1-cis. nih.gov These assays are crucial for understanding the direct interaction of the compound with its molecular target. The findings from these cellular expression systems indicate that M1-cis possesses a notable affinity for the human adenosine A1 receptor. nih.gov

| Compound | Cellular System | Receptor | Affinity Profile |

| M1-cis | CHO Cells | Human Adenosine A1 | High Affinity nih.gov |

| Compound | Comparative Affinity to Human Adenosine A1 Receptor |

| M1-cis | Similar to Rolofylline and M1-trans nih.gov |

| Rolofylline | Similar to M1-cis and M1-trans nih.gov |

| M1-trans | Similar to Rolofylline and M1-cis nih.gov |

Preclinical Pharmacodynamic Investigations of M1-cis

The functional consequences of the adenosine A1 receptor antagonism by M1-cis have been explored in preclinical animal models, with a particular focus on its effects on renal function.

In rat models, the intravenous administration of M1-cis has been shown to produce diuretic and natriuretic effects. nih.gov These effects are consistent with the known role of adenosine A1 receptor blockade in the kidneys, which leads to increased excretion of water and sodium. The magnitude of these effects was observed to be comparable to that induced by the parent compound, Rolofylline. nih.gov

| Compound | Animal Model | Observed Renal Effects | Comparative Effect |

| M1-cis | Rat | Diuresis and Natriuresis nih.gov | Similar to Rolofylline nih.gov |

Beyond its effects on fluid and electrolyte balance, M1-cis has been investigated for its potential protective effects in the context of kidney damage. In an acute renal injury model in rats, M1-cis demonstrated reno-protective effects. nih.gov This protective action was found to be similar to that of Rolofylline, suggesting that the metabolite contributes to the kidney-protective profile of the parent drug. nih.gov

Broader Mechanistic Studies and Therapeutic Implications (In Vitro and Preclinical)

| Model System | Pathological Feature | Intervention | Observed Effect |

| In vitro neuronal model expressing aggregate-prone Tau | Presynaptic Dysfunction | Rolofylline (Adenosine A1 Receptor Antagonist) | Alleviation of presynaptic dysfunction. nih.govnih.gov |

Restoration of Neuronal Activity and Dendritic Spine Levels in In Vitro Systems

In vitro studies have demonstrated that aggregate-prone Tau can induce a reduction in neuronal ATP and a concomitant loss of dendritic spines. nih.gov Treatment with Rolofylline was shown to restore both neuronal activity and the levels of dendritic spines in these models. nih.govnih.gov In organotypic slices from transgenic mice expressing proaggregant Tau, treatment with Rolofylline led to a significant restoration of dendritic spine density. researchgate.net As an active metabolite that effectively antagonizes the adenosine A1 receptor, M1-cis is understood to be a key contributor to these restorative effects. nih.govresearchgate.net By blocking the adenosine A1 receptor, the compound counteracts the Tau-induced hypoactivity, thereby supporting the maintenance and plasticity of dendritic spines. nih.govnih.gov

| Experimental Model | Condition | Treatment | Key Findings |

| Organotypic slices from proaggregant Tau transgenic mice | Loss of dendritic spines | Rolofylline | Significant restoration of dendritic spine levels. researchgate.net |

| In vitro Tauopathy model | Neuronal hypoactivity | Rolofylline | Restoration of neuronal activity. nih.govnih.gov |

Potential Contributions to Combatting Hypometabolism and Neuronal Dysfunction in Tau-Induced Neurodegenerative Contexts

Brain hypometabolism, indicating diminished neuronal activity, is a characteristic feature that often precedes and accompanies neurodegeneration in tauopathies. researchgate.net Pathological Tau can disrupt network activity, leading to neuronal dysfunction. nih.gov Research findings strongly suggest that antagonizing the adenosine A1 receptor can counteract this Tau-induced neuronal dysfunction. researchgate.net The parent compound Rolofylline has been identified as a promising candidate to combat the hypometabolism and neuronal dysfunction associated with neurodegenerative diseases induced by Tau. nih.govnih.gov This therapeutic potential is linked to its ability to increase neuronal activity that is otherwise diminished in tauopathies. nih.govresearchgate.net The pharmacological activity of M1-cis, as a key active metabolite of Rolofylline acting on the same receptor, is central to this potential therapeutic application. nih.govnih.gov By blocking the adenosine A1 receptor, M1-cis can help restore a more physiological state of neuronal excitability, thereby addressing the core issues of hypoactivity and synaptic dysfunction seen in Tau-related neurodegenerative conditions. nih.govresearchgate.net

| Pathological State | Mechanism | Therapeutic Agent (and active metabolite) | Potential Outcome |

| Hypometabolism in Tauopathy | Chronic activation of adenosine A1 receptors by pathological Tau leads to neuronal hypoactivity. researchgate.net | Rolofylline (and its metabolite M1-cis ) | Reversal of neuronal hypoactivity and dysfunction. nih.govnih.gov |

| Neuronal Dysfunction in Tauopathy | Aggregate-prone Tau accumulation causes presynaptic deficits and loss of dendritic spines. nih.gov | Rolofylline (and its metabolite M1-cis ) | Normalization of synaptic function and restoration of cognitive deficits in preclinical models. nih.govnih.gov |

Advanced Pharmacokinetic Modeling and Analytical Methodologies for M1 Cis Research

Development of Simultaneous Pharmacokinetic Models for Rolofylline (B1679515) and its Metabolites

The development of a comprehensive pharmacokinetic (PK) model for rolofylline and its primary active metabolites, M1-trans and M1-cis, is crucial for understanding their collective impact on pharmacological activity. A simultaneous model that links the pharmacokinetics of the parent drug and its metabolites allows for a more accurate estimation of how various clinical scenarios might affect the levels of all circulating active compounds. nih.gov

Model Structures and Compartmental Analysis for Parent-Metabolite Systems

A successful simultaneous pharmacokinetic model for rolofylline has been developed, which incorporates a two-compartment linear PK model for the parent drug, rolofylline. nih.govnih.gov This model structure is essential for describing the distribution and elimination phases of the drug in the body. The compartmental analysis provides estimates for key pharmacokinetic parameters. For instance, the clearance and volume of distribution at a steady state for rolofylline have been estimated at 24.4 L/h and 239 L, respectively. nih.govnih.gov This two-compartment model for the parent drug serves as the foundation upon which the kinetics of the M1-cis and M1-trans metabolites are built. nih.gov

Integration of Biotransformation and Stereochemical Conversion Pathways into Pharmacokinetic Models

A key feature of the advanced pharmacokinetic model for rolofylline is the integration of its known metabolic pathways. nih.gov Rolofylline is primarily eliminated through oxidative metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of the M1-trans and M1-cis metabolites. nih.govnih.gov The model explicitly includes provisions for the conversion of rolofylline into both of these metabolites. nih.govnih.gov

Furthermore, the model accounts for the stereochemical interconversion between the M1-trans and M1-cis metabolites. nih.gov Preclinical data indicate that such interconversion occurs, with the conversion of M1-trans to M1-cis being faster in humans than the reverse reaction. nih.gov By incorporating these biotransformation and stereochemical conversion pathways, the final model accurately reflects the known metabolism of rolofylline and can simultaneously describe the concentration-time profiles of the parent drug and both of its key metabolites in healthy volunteers. nih.govnih.gov

Application of Nonlinear Mixed-Effects Modeling Software (e.g., NONMEM) in Metabolite Analysis

The simultaneous analysis of pharmacokinetic data for rolofylline and its metabolites has been successfully performed using nonlinear mixed-effects modeling software, specifically NONMEM. nih.govnih.gov This software is a powerful tool for analyzing complex pharmacokinetic and pharmacodynamic data, particularly from population studies. In the case of rolofylline, NONMEM was used to analyze data from a randomized, double-blind, dose-escalation trial in healthy volunteers. nih.govnih.gov

Analytical Method Development for Quantitative Assessment of M1-cis in Biological Matrices

The accurate quantification of M1-cis in biological matrices is fundamental for pharmacokinetic studies. The development and validation of a reliable analytical method are therefore of utmost importance.

Method Validation in Research Contexts (e.g., Selectivity, Specificity)

For the quantitative analysis of rolofylline and its metabolites, including M1-cis, in human plasma, a high-performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) method has been developed and validated. nih.gov The validation of this method demonstrated its selectivity and specificity for the analytes in human biological fluids. nih.gov A crucial aspect of this validation was the confirmation that there was no significant interference from endogenous components present in the control human biological fluids, ensuring that the measured concentrations were solely attributable to the compounds of interest. nih.gov The analog internal standard KF 18267 was utilized specifically for the M1-cis metabolite to ensure accurate quantification. nih.gov

Characterization of Quantification Limits and Assay Precision for Research Applications

The developed HPLC-MS/MS assay has been characterized by its dynamic range and quantification limits. For the analysis of M1-cis in plasma, the assay demonstrated a dynamic range of 0.5-500 ng/mL when processing a 0.25 mL plasma sample. nih.gov The lower limit of quantification (LOQ) for M1-cis was established at 0.5 ng/mL. nih.gov

The precision and accuracy of the assay for M1-cis were also rigorously assessed. The accuracy of the method for M1-cis ranged from 90.1% to 100.1%, indicating a high degree of trueness in the measurements. nih.gov The precision, which reflects the degree of scatter between a series of measurements, ranged from 4.6% to 10.8% for M1-cis. nih.gov These validation parameters confirm that the analytical method is both reliable and robust for research applications requiring the quantitative assessment of M1-cis in biological matrices. nih.gov

Interactive Data Table: Analytical Method Validation Parameters for M1-cis

| Parameter | Value |

|---|---|

| Analytical Method | HPLC-MS/MS |

| Biological Matrix | Human Plasma |

| Dynamic Range | 0.5–500 ng/mL |

| Lower Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy Range | 90.1–100.1% |

| Precision Range | 4.6–10.8% |

Structural Identifiability Analysis in Complex Metabolite Pharmacokinetic Models

Structural identifiability is a critical prerequisite for the reliable estimation of parameters in a pharmacokinetic model. It addresses whether the model parameters can be uniquely determined from the experimental data, assuming perfect, noise-free measurements. In the context of rolofylline and its metabolites, the simultaneous modeling of the parent drug and its two interconverting metabolites creates a complex system where assessing structural identifiability is paramount. nih.gov

Several methodologies are available to assess the structural identifiability of a PK model. One of the most powerful and rigorous methods is the differential algebra approach. This technique treats the system of differential equations that describe the PK model as a set of algebraic equations in the variables and their derivatives. By manipulating these equations, it is possible to determine whether a unique solution exists for each of the model's parameters.

The core principle of the differential algebra approach involves generating an input-output equation of the model, which is a polynomial equation that relates the measured input and output variables and their derivatives, while eliminating the unobserved state variables (e.g., drug concentrations in different compartments). The coefficients of this input-output equation are functions of the model parameters. If the model parameters can be uniquely determined from these coefficients, the model is considered structurally identifiable.

For the simultaneous pharmacokinetic model of rolofylline and its M1-trans and M1-cis metabolites, a structural identifiability analysis (SIA) was conducted using the software tool DAISY (Differential Algebra for Identifiability of SYstems). nih.gov This tool implements differential algebra algorithms to rigorously test the global identifiability of the model parameters. The analysis of the rolofylline model, which included provisions for the conversion of rolofylline to its metabolites and the stereochemical conversion of M1-trans to M1-cis, was essential to ensure that the estimated parameters were unique and meaningful. nih.gov

Table 1: Approaches to Structural Identifiability Analysis

| Methodology | Description | Application in M1-cis Research |

| Differential Algebra | A rigorous, automated method that uses concepts from differential algebra to determine global parameter identifiability by analyzing the structural relationships between model parameters and the input-output behavior of the system. | Utilized via the DAISY software to confirm the structural identifiability of the complex parent-metabolite model for rolofylline, including the formation and interconversion of M1-cis and M1-trans. nih.gov |

| Taylor Series Approach | Involves expanding the model outputs as a Taylor series around time zero. The coefficients of the series are functions of the model parameters. If the parameters can be uniquely determined from these coefficients, the model is identifiable. | A potential alternative or complementary method, though the differential algebra approach is often more comprehensive for complex nonlinear models. |

| Similarity Transformation Approach | This method examines whether a transformation of the state variables exists that leaves the input-output behavior of the system unchanged. If such a transformation leads to different parameter values, the model is unidentifiable. | Particularly useful for linear compartmental models, but can be more complex to apply to the nonlinear dynamics often present in metabolite kinetics. |

The inclusion of multiple interconnected compartments and metabolic pathways, as is necessary for modeling rolofylline and its metabolites, significantly increases the complexity of the PK model. This complexity has a direct impact on both the estimation of the model parameters and their subsequent interpretation.

Increased model complexity can lead to several challenges in parameter estimation:

Parameter Correlation: In a complex model, it is more likely that some parameters will be highly correlated. This means that a change in one parameter can be compensated for by a change in another, leading to similar model predictions. High correlation can make it difficult to obtain precise and stable estimates for the individual parameters. For instance, in a parent-metabolite model, the rates of metabolite formation and elimination can sometimes be correlated, especially with sparse sampling.

Numerical Difficulties: Complex models can be more prone to numerical problems during the estimation process, such as convergence failures or local minima. This requires careful selection of the estimation algorithm and initial parameter values.

The interpretability of the estimated parameters can also be compromised by model complexity. For example, in the rolofylline model, the inclusion of the stereochemical interconversion between M1-trans and M1-cis adds parameters that describe these specific pathways. While this provides a more mechanistic description of the system, the ability to accurately and independently estimate the rates of conversion in both directions (M1-trans to M1-cis and vice versa) depends heavily on the richness of the data and the structural identifiability of the model. nih.gov Without a rigorous identifiability analysis, it would be difficult to confidently interpret the estimated values for these interconversion rate constants.

Table 2: Challenges in Parameter Estimation and Interpretation for Complex M1-cis Models

| Challenge | Description | Relevance to M1-cis Modeling |

| High Parameter Correlation | The estimates of two or more parameters are statistically dependent, making it difficult to disentangle their individual effects on the model output. | The rates of M1-cis formation from rolofylline and from the interconversion of M1-trans could be correlated, requiring rich data to estimate them independently. |

| Increased Parameter Uncertainty | The precision of the parameter estimates decreases as the number of parameters in the model increases relative to the amount of available data. | Estimating the clearance and volume of distribution for both the parent drug and two metabolites, along with multiple conversion rates, can lead to wider confidence intervals for each parameter. |

| Risk of Over-parameterization | The model has more parameters than can be uniquely identified by the available data, leading to non-unique solutions and unreliable parameter estimates. | A model that attempts to describe every known metabolic step without sufficient data to support the estimation of each corresponding rate constant would be over-parameterized. |

| Difficulty in Mechanistic Interpretation | While a complex model may provide a better fit to the data, the physiological or biological meaning of the estimated parameters may become less clear. | Interpreting the precise contribution of direct formation versus interconversion to the overall M1-cis exposure requires a well-identified model and careful consideration of the parameter estimates and their uncertainties. |

Academic Research Applications and Future Directions for Rolofylline Metabolite M1 Cis

Investigational Relevance in Preclinical Models of Cardiorenal Syndrome

Cardiorenal syndrome (CRS) is a complex disorder where dysfunction in the heart or kidneys induces dysfunction in the other organ. nih.gov A key mechanism implicated in CRS is the activation of adenosine (B11128) A1 receptors in the kidneys, which can lead to reduced renal blood flow and excessive sodium reabsorption. unibs.it Selective antagonists of this receptor, therefore, represent a logical therapeutic strategy.

Rolofylline (B1679515) and its active metabolites were initially developed to treat patients with acute heart failure and renal impairment. nih.govnih.gov Preclinical research has been crucial in establishing the potential utility of this compound class. In animal models, specifically rats, Rolofylline metabolite M1-cis demonstrated significant pharmacological activity comparable to the parent drug.

Key preclinical findings for M1-cis and its parent compound in cardiorenal models include:

Diuretic and Natriuretic Effects : Both Rolofylline and its M1-cis metabolite induce effective removal of excess fluid and sodium, a primary goal in managing fluid overload in heart failure.

Renoprotective Effects : Studies in acute rat renal injury models showed that M1-cis has reno-protective effects similar to those of Rolofylline, suggesting it could help preserve kidney function during acute cardiac events.

These findings underscore the relevance of M1-cis as a tool for investigating the pathophysiology of cardiorenal syndrome and for exploring the therapeutic potential of adenosine A1 receptor antagonism.

| Pharmacological Effect | Preclinical Model | Observed Outcome with M1-cis/Parent Compound |

|---|---|---|

| Diuresis (Increased Urine Output) | Rat Models | Demonstrated increase in urine volume |

| Natriuresis (Increased Sodium Excretion) | Rat Models | Observed increase in sodium excretion |

| Renal Protection | Acute Rat Renal Injury Model | Showed protective effects on kidney function |

Emerging Research in Neurodegenerative Diseases

A promising and more recent application for this compound class has emerged in the field of neurodegenerative diseases, particularly those involving the protein Tau, known as tauopathies. Research indicates that the parent compound, Rolofylline, can counteract neuronal dysfunction associated with pathological Tau accumulation. medchemexpress.com

While these studies have primarily used Rolofylline, the findings have direct implications for its active metabolite, M1-cis, due to their shared mechanism of action as potent adenosine A1 receptor antagonists. Preclinical investigations in transgenic mouse models of tauopathy have yielded significant results.

| Research Finding | Preclinical Model System | Key Outcome with Parent Compound (Rolofylline) |

|---|---|---|

| Alleviation of Presynaptic Dysfunction | In vitro neuronal cultures | Restored normal function at the synapse |

| Restoration of Neuronal Activity | In vitro neuronal cultures | Normalized neuronal firing rates |

| Improved Dendritic Spine Levels | In vitro neuronal cultures | Increased the number of dendritic spines, which are crucial for synaptic communication |

These findings suggest that by blocking adenosine A1 receptors, Rolofylline and by extension M1-cis, can combat the neuronal hypoactivity and hypometabolism that are characteristic of Tau-induced neurodegenerative diseases. medchemexpress.com This positions M1-cis as a valuable research compound for exploring novel therapeutic strategies aimed at restoring neuronal function in diseases like Alzheimer's.

Broader Contributions to Adenosine Receptor Pharmacology and Ligand Design

The study of Rolofylline and its metabolites, including M1-cis, has made significant contributions to the broader field of adenosine receptor pharmacology. As potent and highly selective antagonists for the A1 subtype, they serve as important chemical probes for elucidating the physiological and pathological roles of this receptor. nih.govwikipedia.org

Research involving these compounds helps to:

Define Structure-Activity Relationships (SAR) : By comparing the chemical structures of Rolofylline, M1-cis, and other xanthine-based analogs with their receptor binding affinities and functional activities, researchers can better understand the chemical requirements for potent and selective A1 antagonism. guidetopharmacology.org

Understand Receptor Function : M1-cis can be used in vitro and in vivo to block A1 receptors, allowing scientists to isolate and study the downstream effects of this receptor's activation in various tissues, including the heart, kidney, and brain.

Guide Future Ligand Design : The journey of Rolofylline from promising preclinical candidate to its halt in clinical trials provides crucial lessons for medicinal chemists. wikipedia.orgunibs.it Understanding the properties of its active metabolites like M1-cis is essential for designing future adenosine A1 receptor antagonists with improved efficacy and safety profiles.

Advancements in Metabolite Pharmacokinetic/Pharmacodynamic Modeling Methodologies

The complex metabolic profile of Rolofylline has spurred advancements in pharmacokinetic (PK) and pharmacodynamic (PD) modeling. A key achievement was the development of a simultaneous pharmacokinetic model that describes the concentration-time profiles of Rolofylline and both its M1-trans and M1-cis metabolites. nih.govnih.gov

This sophisticated model incorporated several key features:

A two-compartment linear PK model for the parent drug, Rolofylline. nih.gov

Provisions for the metabolic conversion of Rolofylline into its M1 metabolites. nih.gov

Integration of the stereochemical conversion between the M1-trans and M1-cis forms. nih.gov

| Model Parameter | Description | Significance in Modeling |

|---|---|---|

| Simultaneous Modeling | Analyzes parent drug and metabolites in one integrated model. nih.gov | Provides a comprehensive view of the disposition of all active substances. nih.gov |

| Stereochemical Conversion | Accounts for the conversion of the M1-trans metabolite to the M1-cis metabolite. nih.gov | Crucial for accurately predicting the concentration of each distinct active metabolite. |

| Software Implementation | Utilized NONMEM software for the analysis. nih.gov | Demonstrates the application of industry-standard tools for complex PK analysis. |

Considerations for Species-Specific Metabolic Pathways and Pharmacological Responses in Preclinical Translation

The translation of preclinical findings to human clinical outcomes is a major challenge in drug development. researchgate.net A critical factor in this process is understanding species-specific differences in drug metabolism. nih.govrug.nl In humans, Rolofylline is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form the M1-trans and M1-cis metabolites. nih.gov

The expression and activity of CYP enzymes can vary significantly between preclinical animal species (like rats and dogs) and humans. rug.nlsemanticscholar.org This can lead to differences in the rate of metabolite formation and the relative exposure to each metabolite. For a compound like Rolofylline, where the M1-cis metabolite is pharmacologically active, these differences can have profound implications.

If a preclinical species metabolizes Rolofylline to M1-cis to a much lesser or greater extent than humans, the observed pharmacological effects and safety profile in that species may not accurately predict the human response. This highlights the importance of conducting thorough in vitro metabolism studies using liver microsomes from different species, including humans, early in the drug development process. semanticscholar.orgnih.gov The challenges faced during the clinical development of Rolofylline underscore the necessity of carefully characterizing species-specific metabolic pathways to improve the predictive value of preclinical models. wikipedia.orgunibs.it

Q & A

Q. What metabolic pathways generate M1-cis from rolofylline, and how do these pathways differ across populations?

- Methodology : Employ in vitro hepatocyte assays or recombinant enzyme systems (e.g., CYP450 isoforms) to map biotransformation pathways. Pharmacokinetic modeling (e.g., nonlinear mixed-effects models in NONMEM) can quantify interindividual variability in metabolite formation .

- Key Findings : Rolofylline undergoes hepatic conversion to M1-cis via stereoselective processes, with slower clearance compared to M1-trans . Population models suggest renal impairment may alter metabolite ratios due to reduced excretion .

Advanced Research Questions

Q. How do conflicting clinical outcomes for rolofylline (e.g., lack of efficacy in heart failure trials) relate to M1-cis pharmacokinetics?

- Methodology : Conduct exposure-response analyses using time-matched pharmacokinetic/pharmacodynamic (PK/PD) data. For example, Stroh et al. (2013) modeled rolofylline and metabolites simultaneously, revealing no correlation between M1-cis exposure and renal improvement in heart failure patients .

- Data Contradiction : Despite achieving therapeutic plasma levels (Cmax ≈ 1947 nM for rolofylline), clinical trials showed no reduction in 60-day mortality or renal dysfunction, suggesting off-target effects or compensatory adenosine receptor mechanisms .

Q. What experimental designs are optimal for distinguishing M1-cis-specific effects from rolofylline in in vivo models?

- Methodology : Use selective adenosine receptor knockout models or co-administration of receptor antagonists (e.g., A1 vs. A2A blockers) to isolate metabolite activity. PK/PD studies should measure metabolite concentrations in target tissues (e.g., kidney cortex) via microdialysis .

- Example : In healthy volunteers, a 60-mg rolofylline dose produced M1-cis levels 3.1-fold above clinical thresholds without QTc prolongation, indicating metabolite-specific safety profiles .

Q. How can metabolomics workflows improve mechanistic understanding of M1-cis interactions in renal systems?

- Methodology : Integrate untargeted metabolomics (via LC-MS) with pathway enrichment tools (e.g., BioCyc) to identify co-metabolites modulated by M1-cis. For instance, adenosine and creatinine levels in urine could clarify renal handling .

- Case Study : In acute heart failure trials, M1-cis did not correlate with persistent renal impairment, suggesting alternative biomarkers (e.g., cystatin C) may better reflect nephrotoxicity .

Methodological Considerations Table

Critical Analysis of Contradictions

- Clinical vs. Preclinical Data : While rolofylline showed promise in preclinical renal protection models, human trials revealed no benefit, possibly due to interspecies differences in adenosine receptor density or compensatory pathways .

- Metabolite Stability : M1-cis exhibits longer half-life than rolofylline in plasma, yet its low receptor affinity may limit pharmacodynamic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.